molecular formula C24H24FN5O B2882236 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034257-09-3

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Cat. No. B2882236
CAS RN: 2034257-09-3
M. Wt: 417.488
InChI Key: HCVZQUMOHPQTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a chemical compound with a complex structure. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The InChI code for a similar compound, (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, is 1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This provides a detailed representation of the molecular structure, but a full analysis would require more specific information or computational chemistry tools.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available literature. A similar compound, (4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL, has a molecular weight of 244.7 and is described as a white to yellow solid .

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENT inhibitors have potential applications in treating cardiovascular diseases and cancer therapy. The compound is more selective to ENT2 over ENT1, which could lead to the development of new therapeutic agents that target specific ENTs .

Anticancer Activity

Piperazine derivatives, including the one , have been synthesized and evaluated for their anticancer properties. These compounds have shown potent antitumor activity against various tumor cell lines, indicating their potential use in anticancer drug development.

Antimicrobial Applications

The structural analogs of this compound have been explored for their antimicrobial efficacy. For instance, benzimidazole derivatives synthesized from similar piperazine compounds have shown promise in inhibiting urease enzymes, which can help prevent ureolytic bacterial infections .

Antifungal Agents

Some derivatives of piperazine have been synthesized as potential antifungal agents. These compounds have been tested against various fungal strains, and certain analogs have displayed fungicidal activity, suggesting their use in antifungal therapies .

Neuropharmacological Properties

Piperazine derivatives are known for their wide range of neuropharmacological activities. They have been used as antidepressants, anxiolytics, anti-Alzheimer’s, anti-Parkinson’s, and anticonvulsant agents. The compound could be modified to enhance these properties for clinical applications .

Enzyme Inhibition for Bacterial Infection Prevention

The compound has been part of studies aiming to synthesize novel series of derivatives that target enzymes like urease. By inhibiting such enzymes, these compounds can serve as a method for preventing infections caused by ureolytic bacteria .

Mechanism of Action

The compound has been studied as an inhibitor of ENTs . It appears to inhibit the transport of nucleosides through both ENT1 and ENT2 in a concentration-dependent manner . The IC50 value of the compound for ENT2 was 5-10-fold less than for ENT1, suggesting a higher selectivity for ENT2 .

Future Directions

The compound’s selectivity for ENT2 over ENT1 suggests potential for further development and study . Modifying the chemical structure could potentially lead to even better ENT2-selective inhibitors, which could have clinical, physiological, and pharmacological importance .

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O/c25-20-6-8-21(9-7-20)28-10-12-29(13-11-28)24(31)19-15-30(16-19)23-14-22(26-17-27-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZQUMOHPQTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.